2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane
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Overview
Description
4,8-Dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane is a complex organic compound with the molecular formula C24H32N2O It is characterized by its unique bicyclic structure, which includes two benzyl groups and a diazabicyclo nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane typically involves the reaction of specific diketones with primary amines under controlled conditions. For instance, the reaction of 3,3,7,7-tetramethyl-1,2;5,6-dibenzocyclooctane-4,8-dione with ammonia or methylamine in a neutral medium yields the desired compound . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,8-Dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Scientific Research Applications
4,8-Dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4,8-dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,4,8,8-Tetramethyl-2,3;6,7-dibenzo-9-azabicyclo[3.3.1]nonane: This compound shares a similar bicyclic framework but differs in the substitution pattern.
3,3,7,7-Tetramethyl-1,2;5,6-dibenzocyclooctane-4,8-dione: A precursor in the synthesis of 4,8-dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane.
Uniqueness
The uniqueness of 4,8-dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane lies in its specific substitution pattern and the presence of both benzyl and diazabicyclo nonane moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
17322-87-1 |
---|---|
Molecular Formula |
C24H32N2O |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2,6-dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C24H32N2O/c1-23(2)17-25(15-19-11-7-5-8-12-19)22-24(3,4)18-26(21(23)27-22)16-20-13-9-6-10-14-20/h5-14,21-22H,15-18H2,1-4H3 |
InChI Key |
GQSOREWAUAURHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2C(CN(C1O2)CC3=CC=CC=C3)(C)C)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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